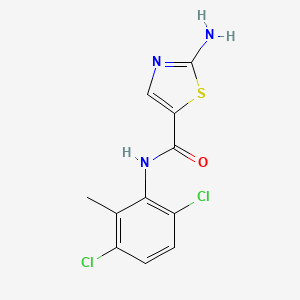
2-Amino-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide is a thiazole derivative with potential medicinal properties. It is known for its antifungal and antimicrobial activities . This compound is a yellow solid with a molecular formula of C11H10ClN3OS and a molecular weight of 265.7 g/mol .
Métodos De Preparación
The synthesis of 2-Amino-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide involves several steps. One of the methods includes the use of trifluoroacetic acid (TFA) and tert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)carbamate as starting materials. The reaction is carried out by stirring the solution at 25-30°C for 2 hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-Amino-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Amino-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Amino-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. As a precursor to Dasatinib, it inhibits protein tyrosine kinases, which play a crucial role in the regulation of cell growth and differentiation . This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis (programmed cell death).
Comparación Con Compuestos Similares
2-Amino-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide can be compared with other thiazole derivatives, such as:
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: This compound is also a precursor to Dasatinib and exhibits similar biological activities.
2-Amino-5-(2-chloro-6-methylphenyl)thiazole: This compound has potential antifungal and antimicrobial properties.
The uniqueness of this compound lies in its specific molecular structure, which contributes to its distinct biological activities and applications.
Propiedades
Fórmula molecular |
C11H9Cl2N3OS |
|---|---|
Peso molecular |
302.2 g/mol |
Nombre IUPAC |
2-amino-N-(3,6-dichloro-2-methylphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C11H9Cl2N3OS/c1-5-6(12)2-3-7(13)9(5)16-10(17)8-4-15-11(14)18-8/h2-4H,1H3,(H2,14,15)(H,16,17) |
Clave InChI |
QEZAWCDHZUBGND-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1NC(=O)C2=CN=C(S2)N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


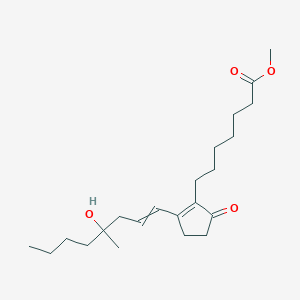
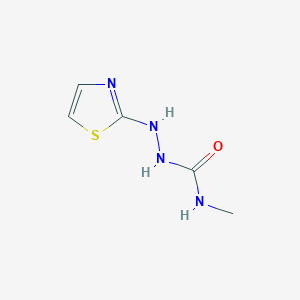
![1-(Chloromethyl)-2-[(trimethylsilyl)oxy]ethyl Ester Hexadecanoic Acid](/img/structure/B13853503.png)
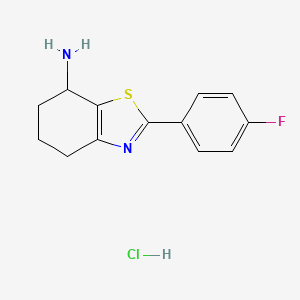
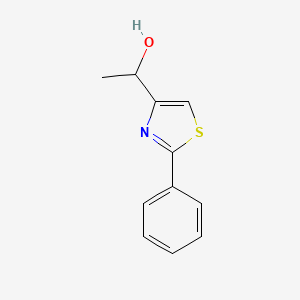
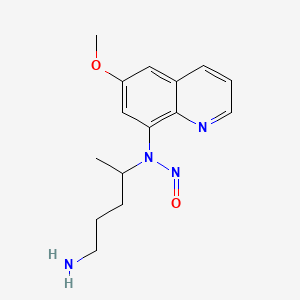
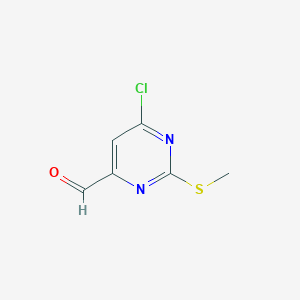
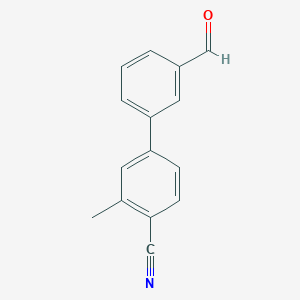
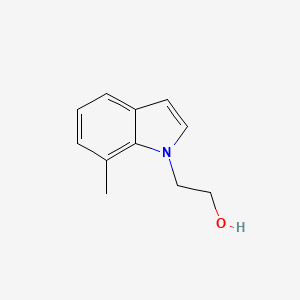
![(3S,4S)-4-[(2R)-2-(benzyloxy)tridecyl]-3-hexyloxetan-2-one](/img/structure/B13853530.png)
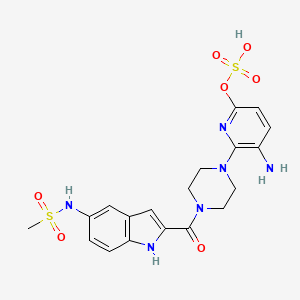


![4-methoxy-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine](/img/structure/B13853555.png)
